![molecular formula C18H25N3O2S2 B4625784 N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4625784.png)
N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide
Overview
Description
The compound N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide belongs to a class of compounds characterized by the presence of a bicyclic heptane and phenylsulfonyl piperazine structure. These compounds have been explored for various pharmacological activities.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of bicyclic heptene or heptane derivatives with aryl isocyanates and isothiocyanates. For example, Ranise et al. (1993) demonstrated the synthesis of related compounds by reacting bicyclo[2.2.1]hept-2-ene-2-carbothioamides with aromatic or heterocyclic acyl chlorides in dry pyridine solution and in the presence of sodium hydride (Ranise et al., 1993).
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using spectral methods such as NMR, IR, and X-ray diffraction. For instance, the molecular structure of N-(p-methoxy-carbonylaminophenylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane was determined by Kasyan et al. using X-ray diffraction analysis (Kasyan et al., 1997).
Chemical Reactions and Properties
N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamides and related compounds can undergo various chemical reactions. For example, Palchikov et al. (2013) described the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin, leading to the formation of cage-like N-[(oxiran-2-yl)methyl]sulfonamides (Palchikov et al., 2013).
Scientific Research Applications
Platelet Antiaggregating Activity
Compounds closely related to N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide have been synthesized and shown to exhibit platelet antiaggregating activity in vitro, superior or comparable to that of acetylsalicylic acid. These compounds also demonstrated moderate analgesic, anti-inflammatory, and hypotensive activities in animal models (Ranise et al., 1993).
Oxytocin Receptor Antagonism
A non-peptide oxytocin receptor antagonist, identified by its complex chemical structure, showed potential applications in medical research, particularly in the modulation of oxytocin receptors. The development of analytical methods for this compound in human plasma underscores its significance in pharmacokinetic studies (Kline et al., 1999).
Hypotensive Activity
N-substituted derivatives related to the main compound have been synthesized, showing weak hypotensive activity in rats. The study provides insights into the chemical modification of the bicyclo[2.2.1]hept-2-ene structure for potential therapeutic applications (Ranise et al., 1985).
Azabrendane Synthesis
Research on N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines led to the formation of N-(arylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes, a process supported by spectral methods and X-ray diffraction analysis. These findings contribute to the understanding of azabrendane derivatives' chemical properties (Kasyan et al., 1997).
Antimicrobial Activity
A study focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, relevant to antimicrobial agents, highlights the potential of such derivatives in combating microbial resistance. This research emphasizes the versatility of the sulfamoyl group in medicinal chemistry (Darwish et al., 2014).
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-bicyclo[2.2.1]heptanyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S2/c22-25(23,16-4-2-1-3-5-16)21-10-8-20(9-11-21)18(24)19-17-13-14-6-7-15(17)12-14/h1-5,14-15,17H,6-13H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGHXPXXBDSWFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=S)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(bicyclo[2.2.1]hept-2-yl)-4-(phenylsulfonyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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